4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
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Overview
Description
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfone group, and a methoxyphenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methoxyphenyl Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where a methoxyphenyl thiol reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects is largely dependent on its interaction with molecular targets. The compound may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Through its influence on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfide
- 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfoxide
- 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its analogs and derivatives.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-28-18-11-8-12-19(15-18)29-23-21(30(26,27)20-13-6-3-7-14-20)16-24-22(25-23)17-9-4-2-5-10-17/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYOJBONGZTQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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